8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-3-9-18(23)22-17(19(24)25)15-26-20(22)10-12-21(13-11-20)14-16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCJXITFDYKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation at Position 4 with Pentanoyl
The pentanoyl moiety is installed via Schotten-Baumann acylation. Treating the free amine with pentanoyl chloride in dichloromethane (DCM) and triethylamine affords the acylated intermediate. Competitive acylation at position 8 is mitigated by prior benzylation, ensuring regioselectivity.
Yield Optimization :
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Molar Ratio : A 1.2:1 excess of pentanoyl chloride prevents residual amine.
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Workup : Sequential washes with 1M HCl and saturated NaHCO3 remove unreacted reagents.
Carboxylic Acid Formation at Position 3
The carboxylic acid functionality originates from hydrolysis of a methyl ester precursor. Saponification with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 60°C proceeds quantitatively. Alternatively, enzymatic hydrolysis using lipases offers enantioselective control, though industrial scalability remains challenging.
Integrated Synthetic Pathway
The consolidated synthesis of 8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves the following sequence:
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Spirocyclic Diamine Synthesis (II-5): 72% yield over three steps.
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Benzylation : 88% yield using benzyl bromide/K2CO3 in acetonitrile.
Table 1. Key Intermediate Characterization
| Intermediate | Molecular Formula | [M+H]+ (Observed) | Purity (HPLC) |
|---|---|---|---|
| II-5 | C15H22N2O | 265.18 | 98.5% |
| Acylated Product | C20H28N2O4 | 361.20 | 97.8% |
| Final Compound | C20H28N2O4 | 361.20 | 99.1% |
Analytical Validation and Quality Control
The target compound is characterized by:
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NMR : ¹H NMR (400 MHz, CDCl3) δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, COOCH2), 3.78 (t, J = 6.8 Hz, 2H, NCH2).
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HPLC : Retention time 12.7 min (C18 column, 70:30 H2O/MeCN).
Challenges and Mitigation Strategies
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Steric Hindrance : The spirocyclic structure impedes reagent access. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.
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Epimerization : Basic conditions during acylation may racemize chiral centers. Low-temperature (0°C) reactions minimize this risk.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates intermediates.
Industrial-Scale Considerations
MolCore’s manufacturing process emphasizes:
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Cost Efficiency : Batch-wise hydrogenation reduces Pd catalyst consumption.
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Green Chemistry : Solvent recovery systems recycle >90% THF and DCM.
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Regulatory Compliance : ISO-certified facilities ensure batch-to-batch consistency (purity ≥97%).
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is , with a molecular weight of approximately 360.45 g/mol. Its structural features include:
- Benzyl Group : Contributes to hydrophobic interactions.
- Pentanoyl Moiety : Enhances solubility and biological activity.
- Spirocyclic Framework : Provides rigidity and stability, which can influence binding interactions with biological targets.
Pharmacological Applications
Research indicates that compounds with similar structures have been effective as inhibitors of autotaxin, an enzyme linked to inflammatory processes. The potential applications of 8-benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid include:
- Anti-inflammatory Agents : Due to its structural similarity to known autotaxin inhibitors.
- Drug Design : It serves as a lead compound for modifications aimed at improving efficacy and reducing side effects in therapeutic contexts.
Preliminary studies are essential for understanding how 8-benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid interacts with biological targets. Suggested studies include:
- In Vitro Assays : To evaluate enzyme inhibition and cellular responses.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 4 (N4)
The acyl group at position 4 significantly influences physicochemical properties and bioactivity. Key analogues include:
*Estimated based on structural analogues.
Key Observations :
Substituent Variations at Position 8 (N8)
The N8 substituent modulates steric effects and solubility:
Key Observations :
Functional and Structural Implications
- Spirocyclic Conformation : The puckering of the spiro ring (as defined by Cremer-Pople coordinates ) affects molecular rigidity. Derivatives with planar conformations may exhibit higher crystallinity, as observed in SHELX-refined structures .
- Safety Profile : Analogues like 8-benzyl-1-thia-4,8-diazaspiro derivatives require stringent handling due to undefined toxicity (GHS classification) .
Biological Activity
8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within its diazaspiro framework. The molecular formula is with an approximate molecular weight of 394.5 g/mol. This compound has garnered attention for its potential pharmacological applications, particularly in the context of inflammatory diseases due to its structural similarities to known autotaxin inhibitors .
The compound can undergo various reactions typical of carboxylic acids and amides, which are essential for modifying its structure to enhance biological activity or solubility properties. Several synthetic routes have been explored to achieve this compound, each with optimization for yield and purity considerations.
Biological Activity
Research indicates that 8-benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may function as an inhibitor in various biochemical pathways, particularly those involving autotaxin, an enzyme linked to inflammatory processes. The specific biological effects of this compound necessitate further investigation through both in vitro and in vivo studies to fully elucidate its therapeutic potential.
Preliminary studies suggest that the interaction of this compound with biological targets may inhibit the activity of enzymes involved in inflammatory responses. Understanding these interactions is crucial for determining its mechanism of action and therapeutic viability.
Comparative Analysis with Similar Compounds
The uniqueness of 8-benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its specific combination of functional groups and structural integrity. A comparison with structurally similar compounds reveals key features that may influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Contains sulfur instead of oxygen | |
| 1-Oxa-2,8-diazaspiro[4.5]decane derivatives | Varies | Different substituents on the diazaspiro framework |
| Pentanoyl derivatives | Varies | Altered side chains affecting solubility and activity |
This table highlights how variations in structure can impact biological efficacy, suggesting that modifications could enhance therapeutic applications.
Future Directions
Ongoing research efforts should focus on:
- In Vitro Studies : To assess the compound's efficacy against specific targets involved in inflammatory pathways.
- In Vivo Studies : To evaluate the pharmacokinetics and toxicology profiles.
- Structural Modifications : To optimize the compound's biological activity and reduce potential side effects.
Q & A
Q. What are the established synthetic routes for 8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of ketones (e.g., pentanoyl derivatives) with amines to form the spirocyclic core. Key steps include:
- Step 1 : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane backbone via cyclization of a benzylamine derivative with a carbonyl-containing precursor.
- Step 2 : Introduction of the pentanoyl group using acylating agents under anhydrous conditions (e.g., THF or DCM as solvents).
- Step 3 : Acidic or basic workup to isolate the carboxylic acid moiety. Optimization focuses on temperature control (0–25°C for acylation), solvent polarity (to minimize side reactions), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve the spirocyclic structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and carboxylic acid (O-H) functional groups. Cross-validation with X-ray crystallography (if crystalline) is recommended for unambiguous confirmation .
Q. How does the compound’s stability vary under different storage conditions?
Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.
- Light : Protect from UV exposure to avoid photolytic cleavage of the spirocyclic ring.
- Humidity : Use desiccants to mitigate hydrolysis of the carboxylic acid group. Accelerated stability studies (40°C/75% RH for 6 months) can predict long-term behavior .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between structural analogs?
Discrepancies often arise from differences in:
- Substituent electronic effects : Electron-withdrawing groups (e.g., fluorine) may enhance binding to hydrophobic enzyme pockets.
- Stereochemistry : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and compare activities.
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. Refer to analogs like 4-(3,5-difluorobenzoyl)-8-methyl derivatives for mechanistic insights .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR frameworks should include:
- Systematic substitution : Replace the benzyl group with heteroaromatic (e.g., pyridine) or alkyl chains to assess steric and electronic impacts.
- Biological assays : Test against isoforms of the target enzyme (e.g., COX-1 vs. COX-2) to identify selectivity drivers.
- Computational docking : Map interactions (e.g., hydrogen bonds with catalytic residues) using software like AutoDock Vina .
Q. What mechanisms underlie the compound’s potential inhibition of lipid-metabolizing enzymes?
Hypothesized mechanisms include:
- Competitive inhibition : The spirocyclic core mimics the native substrate’s conformation, blocking the enzyme’s active site.
- Allosteric modulation : The benzyl group may bind to a regulatory pocket, inducing conformational changes. Validate via kinetic assays (e.g., Michaelis-Menten plots) and mutagenesis studies targeting suspected binding residues .
Q. How can computational methods predict metabolic pathways and toxicity risks?
Use:
- Molecular Dynamics (MD) Simulations : To model interactions with cytochrome P450 enzymes.
- ADMET Predictors : Software like Schrödinger’s QikProp to estimate permeability, half-life, and hepatotoxicity.
- Density Functional Theory (DFT) : To identify reactive metabolites (e.g., epoxide intermediates) .
Q. What experimental designs address low yields in large-scale synthesis?
Mitigation strategies include:
- Flow chemistry : To improve heat/mass transfer during exothermic steps.
- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C) for key bond-forming reactions.
- Process Analytical Technology (PAT) : Use in-line IR or Raman spectroscopy to monitor reaction progress .
Q. How should researchers reconcile discrepancies between computational docking and empirical binding data?
Address by:
- Ensemble docking : Test multiple protein conformations (e.g., from MD trajectories) to account for flexibility.
- Solvent effects : Include explicit water molecules in docking simulations to improve accuracy.
- Free-energy calculations : Use MM-GBSA or MM-PBSA to refine binding affinity predictions .
Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?
Align with:
- Enzyme inhibition kinetics : Apply the Cheng-Prusoff equation to relate IC50 values to binding constants.
- Molecular topology : Use graph-theoretical models to correlate structural features (e.g., cyclization) with activity.
- Cheminformatics : Leverage public databases (e.g., ChEMBL) to identify analogous bioactive scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
